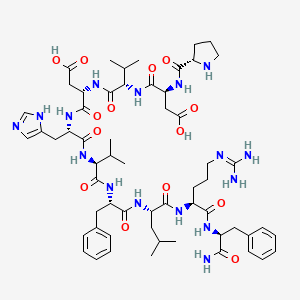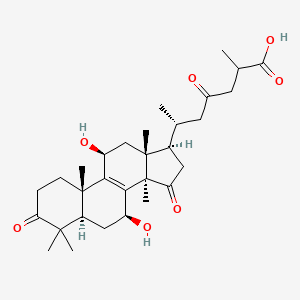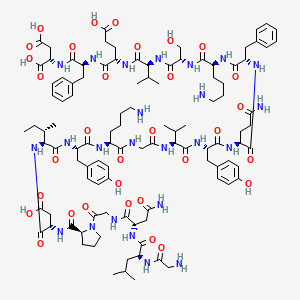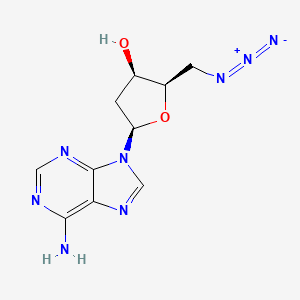![molecular formula C21H18ClF2N5O3 B12394005 (1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AB-506 is an orally administered inhibitor specifically targeting the hepatitis B virus (HBV) core protein to obstruct HBV replication. It achieves this by binding to the HBV core protein, accelerating capsid assembly, and hindering the encapsidation of HBV pre-genomic RNA (pgRNA) . This compound is part of a class of capsid assembly modulators that disrupt the viral life cycle by accelerating the formation of nucleocapsids, which cannot produce relaxed circular DNA (rcDNA) and subsequently cannot produce infectious virions .
准备方法
The synthetic routes and reaction conditions for AB-506 involve several steps, including the functionalization of specific chemical groups to enhance its efficacy as a capsid assembly modulator. The industrial production methods for AB-506 are designed to ensure high purity and yield, although specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
化学反应分析
AB-506 undergoes various chemical reactions, primarily focusing on its interaction with the HBV core protein. The compound binds to the core protein, accelerating capsid assembly and inhibiting the encapsidation of HBV pgRNA . Common reagents and conditions used in these reactions include biochemical assays of capsid assembly and thermal shift assays using differential scanning fluorimetry . The major products formed from these reactions are non-infectious nucleocapsids that cannot produce rcDNA .
科学研究应用
AB-506 has significant scientific research applications, particularly in the field of chronic hepatitis B (CHB) research. It has shown potent in vivo activity in a hydrodynamic injection (HDI) mouse model of HBV, substantially reducing liver HBV DNA even at low doses . The compound is being evaluated for advancement into clinical development due to its promising antiviral properties . Additionally, AB-506 can be used in various biochemical and virological studies to understand the mechanisms of HBV replication and capsid assembly .
作用机制
The mechanism of action of AB-506 involves its binding to the HBV core protein at the dimer-dimer interface, similar to other known capsid inhibitors . This binding accelerates capsid assembly and inhibits the encapsidation of HBV pgRNA, thereby preventing the production of rcDNA and infectious virions . The molecular targets and pathways involved include the HBV core protein and the capsid assembly process .
相似化合物的比较
AB-506 is part of a class of capsid assembly modulators that includes other compounds such as NVR 3-778, ABI-H0731, and JNJ-56136379 . Compared to these compounds, AB-506 has shown improved pharmacokinetic properties, including better absorption and lower clearance . Its unique ability to accelerate capsid assembly and inhibit pgRNA encapsidation makes it a valuable addition to the arsenal of antiviral agents targeting HBV .
属性
分子式 |
C21H18ClF2N5O3 |
|---|---|
分子量 |
461.8 g/mol |
IUPAC 名称 |
(1-methyl-1,2,4-triazol-3-yl)methyl N-[(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C21H18ClF2N5O3/c1-29-10-25-18(28-29)9-32-21(31)27-17-7-4-12-13(3-6-16(24)19(12)17)20(30)26-11-2-5-15(23)14(22)8-11/h2-3,5-6,8,10,17H,4,7,9H2,1H3,(H,26,30)(H,27,31)/t17-/m0/s1 |
InChI 键 |
DMJDVZSGLNPLSS-KRWDZBQOSA-N |
手性 SMILES |
CN1C=NC(=N1)COC(=O)N[C@H]2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
规范 SMILES |
CN1C=NC(=N1)COC(=O)NC2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


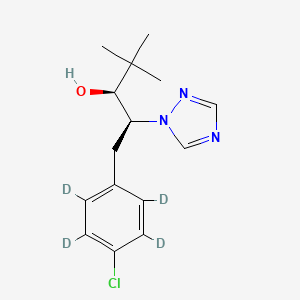

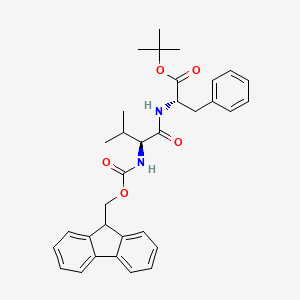
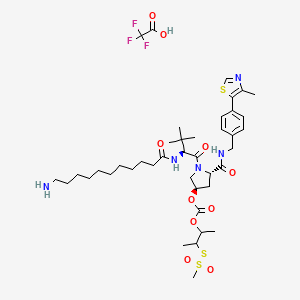
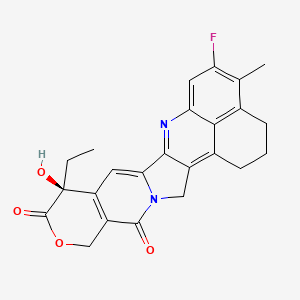


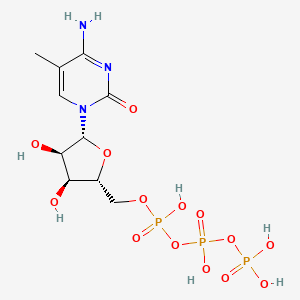
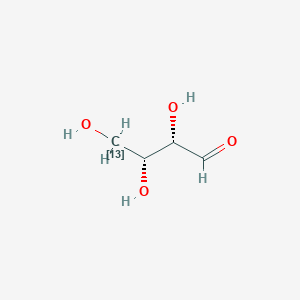
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
